molecular formula C20H30N4O5 B1339638 H-Pro-pro-pro-pro-OH CAS No. 21866-90-0

H-Pro-pro-pro-pro-OH

Cat. No.: B1339638
CAS No.: 21866-90-0
M. Wt: 406.5 g/mol
InChI Key: CBNLHHITRUAXOE-VGWMRTNUSA-N
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Description

Scientific Research Applications

Mechanism of Action

Target of Action

H-Pro-pro-pro-pro-OH, also known as triproline , is a proteolytic enzyme . Its primary targets are proteins, such as albumin . The role of these targets is to carry out various biological functions, including transport of substances, enzymatic reactions, and cell signaling.

Mode of Action

Triproline interacts with its protein targets by cleaving them at different sites . This cleavage can alter the function of the proteins, leading to changes in the biological processes they are involved in.

Result of Action

The cleavage of proteins by triproline can lead to various molecular and cellular effects. For instance, the cleavage of albumin could potentially alter its ability to transport substances. Additionally, the cleavage of other proteins could affect enzymatic reactions and cell signaling processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-pro-pro-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of proline residues to a growing peptide chain anchored to a solid support. The process involves the following steps:

    Coupling: The first proline residue is attached to the solid support using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide/1-hydroxybenzotriazole (DIC/HOBt).

    Deprotection: The protecting group on the amino terminus of the proline residue is removed using trifluoroacetic acid (TFA).

    Repetition: Steps 1 and 2 are repeated for the addition of the remaining proline residues.

    Cleavage: The completed peptide is cleaved from the solid support using a cleavage reagent such as TFA.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature and solvent composition, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Pro-pro-pro-pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    H-Pro-pro-pro-OH (Triproline): A peptide with three proline residues.

    H-Pro-pro-OH (Dipropoline): A peptide with two proline residues.

    H-Pro-OH (Proline): A single proline residue.

Uniqueness

H-Pro-pro-pro-pro-OH is unique due to its tetraproline structure, which provides distinct conformational properties compared to shorter proline peptides. This unique structure allows it to interact with proteins and enzymes in ways that shorter proline peptides cannot, making it valuable in drug design and biochemical research .

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNLHHITRUAXOE-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Pro-pro-pro-pro-OH
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H-Pro-pro-pro-pro-OH
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H-Pro-pro-pro-pro-OH
Reactant of Route 4
H-Pro-pro-pro-pro-OH
Reactant of Route 5
H-Pro-pro-pro-pro-OH
Reactant of Route 6
H-Pro-pro-pro-pro-OH

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